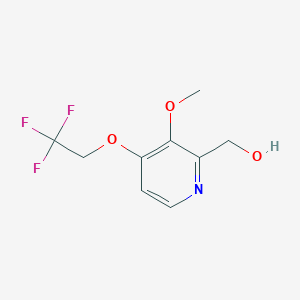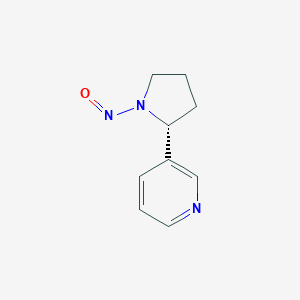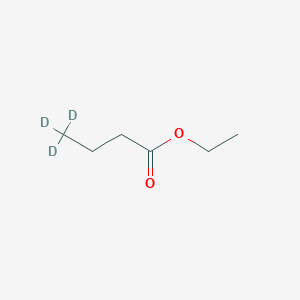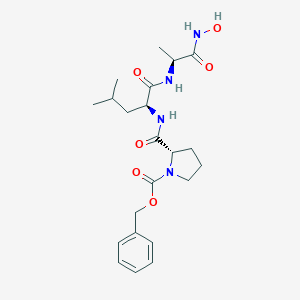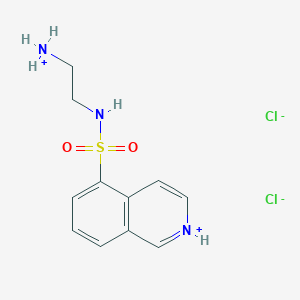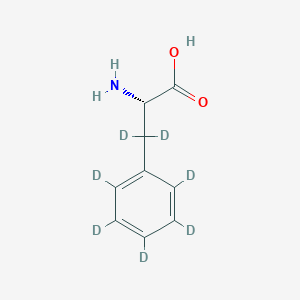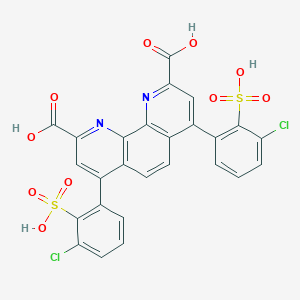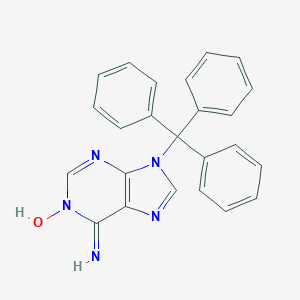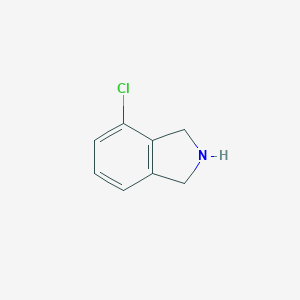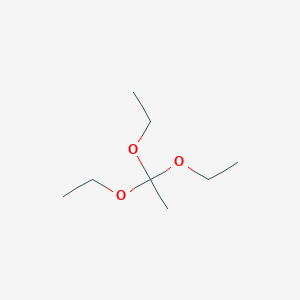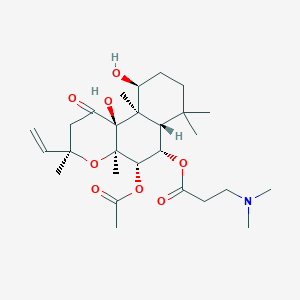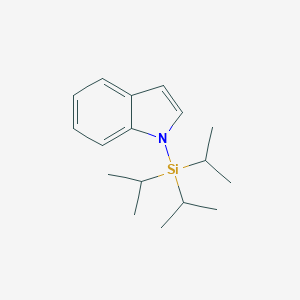
1-(Triisopropylsilyl)indole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(Triisopropylsilyl)indole involves direct lithiation of the indole ring at the C-3 position using tert-BuLi-TMEDA in hexane at 0°C for 3 hours. This lithiation process allows for subsequent reaction with various electrophiles to yield 3-substituted 1-(triisopropylsilyl)indoles in good yields (Matsuzono, Fukuda, & Iwao, 2001). Another approach includes the synthesis of 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one for alkynylation of indoles, demonstrating the versatility of triisopropylsilyl-protected indoles in synthetic chemistry (Brand & Waser, 2012).
Molecular Structure Analysis
The molecular structure of 1-(Triisopropylsilyl)indole derivatives often involves complex bonding patterns and stereochemistry. For example, the unexpected formation of N-{(Z)-2-[1-(Triisopropylsilyl)-1H-indol-3-yl]-2-(triisopropylsilyloxy)vinyl}-2-(3,4,5-trimethoxyphenyl)acetamide highlights the stable N—Si bond and the Z configuration of the vinyl C=C double bond, revealing insights into the stability and reactivity of such compounds (Peifer, Selig, Schollmeyer, & Laufer, 2007).
Chemical Reactions and Properties
1-(Triisopropylsilyl)indole serves as a versatile intermediate for various chemical transformations. For instance, its lithiation and subsequent reaction with electrophiles allow for the synthesis of differentially substituted indoles, showcasing its utility in creating a wide range of indole derivatives (Iwao & Motoi, 1995). Additionally, palladium-catalyzed reactions and electrophilic modifications highlight the synthetic flexibility and reactivity of indole nuclei, including those modified with triisopropylsilyl groups (Cacchi & Fabrizi, 2005).
Aplicaciones Científicas De Investigación
-
Multicomponent Reactions in Organic Chemistry
- Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds .
- They are important due to their biological and pharmaceutical activities .
- The last decade has seen considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures .
- The methods of application involve multicomponent reactions for the synthesis of various heterocyclic compounds .
- The outcomes have led to promising new heterocycles with chemical and biomedical relevance .
-
Medicinal Applications with Metal Complexes
- Indole is an important element of many natural and synthetic molecules with significant biological activity .
- The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
- This field has seen some of the latest and most relevant achievements in the biological and pharmacological activity of important indole-containing metal complexes in the area of drug discovery .
-
- Metalation reactions involving indoles is a significant area of research .
- The most common mode of metalation is lithiation .
- Other metals that have been used, either through direct metalation of indole or through transmetalation, include magnesium, zinc, tin, and boron .
- This field has seen significant advancements in the context of indoles .
- The outcomes of these reactions are extremely useful for the conversion of simple indole starting materials into complex indole products .
-
Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3 (1H)
-
Applications in Multicomponent Reactions
- Indoles are frequently used in the synthesis of various organic compounds .
- They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- The methods of application involve multicomponent reactions for the synthesis of various heterocyclic compounds .
- The outcomes have led to promising new heterocycles with chemical and biomedical relevance .
-
Metalation Directed by a Nitrogen Functionality
- Metalation reactions involving indoles is a significant area of research .
- The most common mode of metalation is lithiation .
- Other metals that have been used, either through direct metalation of indole or through transmetalation, include magnesium, zinc, tin, and boron .
- This monograph is divided into three sections: metalation directed by a nitrogen functionality, directed ortho metalation by substituents not located at nitrogen, and halogen–metal exchange .
- The outcomes of these reactions are extremely useful for the conversion of simple indole starting materials into complex indole products .
-
Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3 (1H)
-
Applications in Multicomponent Reactions
- Indoles are frequently used in the synthesis of various organic compounds .
- They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- The methods of application involve multicomponent reactions for the synthesis of various heterocyclic compounds .
- The outcomes have led to promising new heterocycles with chemical and biomedical relevance .
Safety And Hazards
Propiedades
IUPAC Name |
indol-1-yl-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NSi/c1-13(2)19(14(3)4,15(5)6)18-12-11-16-9-7-8-10-17(16)18/h7-15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGQSALLXQDVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466626 | |
| Record name | 1-(Triisopropylsilyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Triisopropylsilyl)indole | |
CAS RN |
123191-00-4 | |
| Record name | 1-(Triisopropylsilyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Triisopropylsilyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)
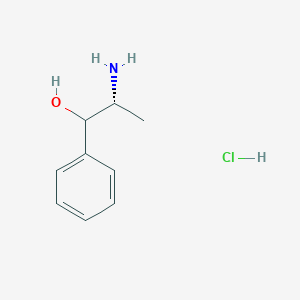
![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)
